molecular formula C7H11ClO3 B13024047 Methyl 2-chloro-3-oxohexanoate

Methyl 2-chloro-3-oxohexanoate

Cat. No.: B13024047
M. Wt: 178.61 g/mol
InChI Key: LIKQVUXWHGUOMT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, a keto group, and an ester functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with thionyl chloride, which introduces the chloro group into the molecule. The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the use of phosphorus pentachloride as a chlorinating agent.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-oxohexanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of substituted derivatives.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents, often in anhydrous solvents like tetrahydrofuran.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted esters or amides.

    Reduction: Hydroxy esters.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Methyl 2-chloro-3-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-oxohexanoate involves its reactivity towards nucleophiles and reducing agents. The chloro group acts as a leaving group in substitution reactions, while the keto group undergoes reduction to form hydroxyl derivatives. The ester group can be hydrolyzed to yield carboxylic acids and alcohols. These reactions are facilitated by the presence of specific functional groups within the molecule, which dictate its reactivity and interaction with other compounds.

Comparison with Similar Compounds

Methyl 2-chloro-3-oxohexanoate can be compared with similar compounds such as:

    Methyl 2-chloro-3-oxobutanoate: This compound has a shorter carbon chain but shares similar reactivity due to the presence of the chloro and keto groups.

    Ethyl 2-chloro-3-oxohexanoate: The ethyl ester variant exhibits similar chemical behavior but may have different physical properties such as boiling point and solubility.

    Methyl 2-bromo-3-oxohexanoate: The bromo analog undergoes similar reactions but with different reactivity due to the presence of the bromine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

methyl 2-chloro-3-oxohexanoate

InChI

InChI=1S/C7H11ClO3/c1-3-4-5(9)6(8)7(10)11-2/h6H,3-4H2,1-2H3

InChI Key

LIKQVUXWHGUOMT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C(=O)OC)Cl

Origin of Product

United States

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